Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]-
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Overview
Description
Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]- is a synthetic organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. This particular compound features a chloromethyl group and a tetrafluoropropoxy group, making it of interest in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]- typically involves the following steps:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Chloromethyl Group: This step often involves chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Attachment of the Tetrafluoropropoxy Group: This can be done through nucleophilic substitution reactions using appropriate fluorinated alcohols and alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.
Biology: May be explored for its biological activity or as a precursor to biologically active molecules.
Medicine: Potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Applications in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, the reactivity of the oxetane ring and the functional groups (chloromethyl and tetrafluoropropoxy) would play a crucial role in its interactions with molecular targets. These interactions could involve:
Nucleophilic attack: On the electrophilic carbon atoms.
Ring-opening reactions: Leading to the formation of more stable compounds.
Formation of covalent bonds: With biological molecules or other chemical entities.
Comparison with Similar Compounds
Similar Compounds
Oxetane: The parent compound with a simple four-membered ring.
3-Chloromethyl-3-methyloxetane: Similar structure but with a methyl group instead of the tetrafluoropropoxy group.
3-(2,2,3,3-Tetrafluoropropoxy)methyloxetane: Lacks the chloromethyl group.
Uniqueness
Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]- is unique due to the presence of both the chloromethyl and tetrafluoropropoxy groups. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
67416-57-3 |
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Molecular Formula |
C8H11ClF4O2 |
Molecular Weight |
250.62 g/mol |
IUPAC Name |
3-(chloromethyl)-3-(2,2,3,3-tetrafluoropropoxymethyl)oxetane |
InChI |
InChI=1S/C8H11ClF4O2/c9-1-7(2-14-3-7)4-15-5-8(12,13)6(10)11/h6H,1-5H2 |
InChI Key |
AJWDSVYLXMBOPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(COCC(C(F)F)(F)F)CCl |
Origin of Product |
United States |
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